5(6)-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate

Descripción general

Descripción

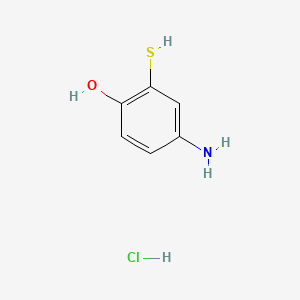

5(6)-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate is a fluorescent oxidant sensing probe . It is an intracellular probe added to the cells as a pro-substrate, which upon hydrolysis by the esterase enzyme produces the fluorescent product called CDF .

Synthesis Analysis

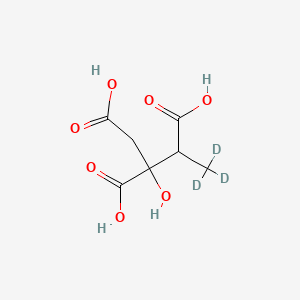

The synthesis of 5(6)-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate involves complex biochemical processes. One approach involves the fusion of exosomal membranes with liposomes using the freeze-thaw method . Exosomes embedded with a specific membrane protein isolated from genetically modified cells can be fused with various liposomes .Molecular Structure Analysis

The molecular structure of 5(6)-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate is complex and involves various chemical reactions. The structure is influenced by factors such as the lipid composition or the properties of the exogenous lipids .Chemical Reactions Analysis

The chemical reactions involving 5(6)-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate are intricate. The probe is sensitive to a broad spectrum of reactive oxygen species (ROS) and can be used to measure ROS generation after chemical treatment or genetic modifications .Aplicaciones Científicas De Investigación

Fluorescent Dye Synthesis and Modification

Preparation of Fluorescent Derivatives : 5(6)-Carboxyfluorescein, when protected as the diacetate, can be reduced and modified to produce fluorescent derivatives like aminomethyl fluorescein diacetate, useful in bioconjugation and cell labeling studies (Mattingly, 1992).

Enhancement of Fluorescence Properties : Modifications of 5(6)-Carboxy-2',7'-dichlorofluorescein can lead to improved fluorescence properties, allowing for more sensitive detection in biological applications. For instance, new synthetic procedures for related fluoresceins have been developed to increase their efficiency and purity (Lyttle et al., 2001).

Cell Imaging and Analysis

Detection of Cellular Processes : This compound can be used in assays to detect inhibition of gap junctional communication in cells, providing a less cumbersome and more rapid alternative for studying cellular interactions (Loch-Caruso et al., 1990).

Intracellular pH Measurement : It has been utilized to determine the pH of cellular compartments, such as in the study of the acidic environment of Cryptococcus neoformans vacuoles (Harrison et al., 2002).

Rapid Cell Counting : The compound, in its modified form, aids in the rapid and continuous counting of living cells in various biological samples, enhancing the efficiency of cell viability assays (Sugata et al., 1991).

Pharmacokinetics and Drug Delivery

Study of Drug Disposition : The diacetate promoiety of this compound has been studied in the context of its hepatic disposition, providing insights into the pharmacokinetics and transport mechanisms in the liver (Zamek-Gliszczynski et al., 2003).

Hepatobiliary Disposition Analysis : Investigations using knockout mice models have explored the altered hepatobiliary disposition of this compound, contributing to a better understanding of canalicular transport protein functions (Nezasa et al., 2006).

Miscellaneous Applications

PLIF Measurements in Aqueous Flows : This compound, combined with a Nd:YAG laser, has been identified as a suitable tracer for quantitative Planar Laser-Induced Fluorescence (PLIF) concentration measurements in aqueous-phase flows (Karasso & Mungal, 1997).

Reactive Oxygen Species Measurement : It has been used in the dichlorofluorescein assay to measure cellular production of reactive oxygen species, although caution is advised due to potential artifacts in the measurement process (Tetz et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of 5(6)-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate is intracellular proteins . The compound readily accumulates inside viable cells where it covalently attaches to these proteins .

Mode of Action

5(6)-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate, also known as CFDA, SE, is a chemically reduced form of fluorescein used as an indicator for reactive oxygen species (ROS) in cells . Once the compound enters the cell, its acetate groups are cleaved by intracellular esterases, and the non-fluorescent CFDA, SE is converted to the highly fluorescent 2’,7’-dichlorofluorescein (DCF) .

Biochemical Pathways

The compound is involved in the detection of the generation of reactive oxygen intermediates in cells . It is used to measure the ability of compounds to prevent the formation of DCF by 2,2’-Azobis (2-amidinopropane) dihydrochloride (ABAP)-generated peroxyl radicals in cells . It also quantifies intracellular hydrogen peroxide as well as cellular oxidative stress .

Pharmacokinetics

It is known that the compound is cell-permeant, meaning it can pass through cell membranes and accumulate within cells . This property likely influences its bioavailability.

Result of Action

The result of the compound’s action is the generation of a fluorescent signal that can be detected and quantified. This signal is used to measure the presence and quantity of reactive oxygen species within cells . The fluorescence can be monitored using a flow cytometer, fluorometer, microplate reader, or fluorescence microscope .

Action Environment

The action of 5(6)-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate can be influenced by various environmental factors. For instance, the compound’s fluorescence can be affected by the pH of the environment . Additionally, the presence of other compounds or substances in the environment can potentially interfere with the compound’s fluorescence .

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5(6)-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate involves the reaction of 5(6)-Carboxy-2',7'-dichlorofluorescein with acetic anhydride in the presence of a catalyst to form the diacetate derivative.", "Starting Materials": [ "5(6)-Carboxy-2',7'-dichlorofluorescein", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 5(6)-Carboxy-2',7'-dichlorofluorescein in a suitable solvent", "Step 2: Add acetic anhydride to the solution", "Step 3: Add a catalyst to the solution", "Step 4: Heat the solution under reflux for a specified time", "Step 5: Cool the solution and filter the precipitate", "Step 6: Wash the precipitate with a suitable solvent", "Step 7: Dry the product under vacuum" ] } | |

Número CAS |

127770-45-0 |

Nombre del producto |

5(6)-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate |

Fórmula molecular |

C26H18Cl2O9 |

Peso molecular |

545.321 |

Nombre IUPAC |

acetic acid;(6/'-acetyloxy-2/',7/'-dichloro-3-oxospiro[2-benzofuran-1,9/'-xanthene]-3/'-yl) acetate |

InChI |

InChI=1S/C24H14Cl2O7.C2H4O2/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19;1-2(3)4/h3-10H,1-2H3;1H3,(H,3,4) |

Clave InChI |

CBUKZVAKWALPOA-UHFFFAOYSA-N |

SMILES |

CC(=O)O.CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl |

Sinónimos |

3’,6’-Bis(acetyloxy)-2’,7’-dichloro-3-oxo-spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic Acid; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4](/img/structure/B586842.png)

![1H-3,7-Methanocyclopenta[c]pyridine](/img/structure/B586859.png)